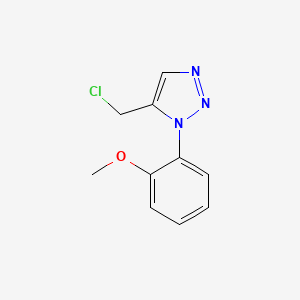

5-(chloromethyl)-1-(2-methoxyphenyl)-1H-1,2,3-triazole

Description

Properties

IUPAC Name |

5-(chloromethyl)-1-(2-methoxyphenyl)triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O/c1-15-10-5-3-2-4-9(10)14-8(6-11)7-12-13-14/h2-5,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRJSYKGRPMWAKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=CN=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(Chloromethyl)-1-(2-methoxyphenyl)-1H-1,2,3-triazole is a compound of interest due to its potential biological activities. This article aims to summarize the biological activities associated with this compound, including its anticancer and antimicrobial properties, supported by case studies and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C10H10ClN3O

- CAS Number : 1017782-52-3

The presence of the triazole ring and the chloromethyl group is significant for its biological activity. The methoxyphenyl moiety may also influence its pharmacological properties.

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. A study involving various triazole compounds demonstrated that certain derivatives displayed notable antiproliferative effects against several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). For instance:

The mechanism of action for these compounds often involves the inhibition of thymidylate synthase (TS), which is crucial for DNA synthesis. The study reported that some compounds exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin and 5-fluorouracil, indicating their potential as effective anticancer agents.

Antimicrobial Activity

The antimicrobial activity of triazole derivatives has also been extensively studied. In particular, compounds similar to this compound have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus.

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| This compound | E. coli | TBD | |

| Compound 6 | S. aureus | TBD |

These findings suggest that the compound may possess broad-spectrum antimicrobial properties, making it a candidate for further development in antimicrobial therapies.

Case Studies and Research Findings

Several studies have highlighted the biological activities of triazole derivatives:

- Synthesis and Evaluation : A study synthesized various triazole derivatives and evaluated their anticancer and antimicrobial activities. The results indicated that specific compounds had enhanced activity compared to existing drugs, with mechanisms involving TS inhibition being a focal point of research .

- Molecular Docking Studies : Computational studies have supported the biological findings by modeling interactions between these compounds and target proteins. These studies provide insights into how structural modifications can enhance biological activity .

- In Vivo Studies : Although most data are derived from in vitro studies, some research has begun exploring in vivo efficacy in animal models, which is crucial for assessing therapeutic potential.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key physicochemical properties of the target compound with its analogs:

Key Observations :

- The methoxy group in the target compound improves solubility compared to non-polar phenyl analogs .

- Electron-withdrawing groups (e.g., fluoro, nitro) increase reactivity but may reduce stability under basic conditions .

- The chloromethyl group is a versatile handle for nucleophilic substitution, enabling derivatization into amines, thiols, or azides .

Comparison :

Structural Characterization

All compounds were validated using 1H/13C NMR, HRMS, and HPLC :

Preparation Methods

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Overview:

The most widely adopted and efficient synthetic route for 5-(chloromethyl)-1-(2-methoxyphenyl)-1H-1,2,3-triazole involves the CuAAC reaction between a chloromethyl-substituted azide and a 2-methoxyphenyl-substituted terminal alkyne. This method offers high regioselectivity, typically yielding the 1,4-disubstituted triazole exclusively.

- Catalyst: Copper(I) salts (e.g., CuSO₄ with sodium ascorbate as a reducing agent)

- Solvent: Mixtures such as tetrahydrofuran (THF)/water, dimethylformamide (DMF)/methanol, or methanol/water

- Temperature: Ambient to moderate heating (room temperature to 100 °C)

- Reaction Time: 0.5 to 24 hours depending on conditions

Mechanism:

The Cu(I) catalyst facilitates the [3+2] cycloaddition between the azide and alkyne, forming the 1,2,3-triazole ring with the chloromethyl group retained at the 5-position.

- Solvent choice affects solubility and reaction rate; DMF and THF mixtures are common for better solubility of reactants.

- Catalyst loading typically ranges from 5 to 10 mol%.

- Purification is achieved by silica gel chromatography, often using gradient elution (e.g., dichloromethane/methanol mixtures).

- Yields are generally high (>90%) with purity confirmed by HPLC and HRMS analysis.

| Parameter | Typical Value |

|---|---|

| Catalyst | CuSO₄·5H₂O (5 mol%), sodium ascorbate (10 mol%) |

| Solvent | DMF/H₂O (5:1 v/v) or THF/H₂O |

| Temperature | 25–100 °C |

| Reaction Time | 0.5–24 hours |

| Yield | 90–95% |

| Purity (HPLC) | >95% |

| Confirmation Methods | ¹H NMR, ¹³C NMR, HRMS, HPLC |

- The chloromethyl (-CH₂Cl) group shows characteristic proton signals at δ 4.5–5.0 ppm in ¹H NMR.

- The triazole proton appears typically downfield, confirming ring formation.

- ¹³C NMR confirms substitution pattern, especially the chloromethyl carbon.

Synthesis via Alkylation of 1-(2-Methoxyphenyl)-1H-1,2,3-triazole

An alternative approach involves the alkylation of the 1-(2-methoxyphenyl)-1H-1,2,3-triazole with chloromethyl halides (e.g., chloromethyl chloride or chloromethyl bromide) under basic conditions.

- Base: Sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃)

- Solvent: DMF or acetone

- Temperature: Reflux or room temperature depending on base and solvent

- Reaction Time: Several hours (3–8 hours)

- Sodium and potassium carbonates give high yields and regioselectivity.

- Cs₂CO₃ and stronger bases like DBU give lower yields and selectivity.

- NaH is ineffective, leading to decomposition or consumption of starting material without product formation.

| Base Used | Yield (%) | Selectivity | Notes |

|---|---|---|---|

| Na₂CO₃ | >85 | High | Preferred for alkylation |

| K₂CO₃ | >80 | High | Similar to Na₂CO₃ |

| Cs₂CO₃ | <60 | Lower | Less selective, lower yield |

| DBU | <50 | Low | Poor yield and selectivity |

| NaH | 0 | None | No product, starting material consumed |

Synthesis Using N-Tosylhydrazones and Oxidative Cycloaddition

A more recent method involves the oxidative formal [4+1] cycloaddition of N-tosylhydrazones with 1,4-disubstituted-1,2,3-triazoles catalyzed by iodine and tert-butyl perbenzoate (TBPB), avoiding heavy metals.

- Uses aniline derivatives as catalysts.

- Functionalizes C(sp³)-H bonds to form N-N and C-N bonds.

- Provides a one-step synthesis of 1,4-disubstituted 1,2,3-triazoles.

- Environmentally friendlier due to absence of heavy metals.

This method is less common for the specific chloromethyl derivative but represents an innovative approach for triazole synthesis.

Functionalization via Azidomethyl Intermediate

The chloromethyl group in this compound can be converted to an azidomethyl group by nucleophilic substitution with sodium azide (NaN₃) in DMF. This intermediate can then be used for further click chemistry or other modifications.

- Sodium azide (1.5 equiv)

- DMF solvent

- Temperature: 80–90 °C

- Time: Several hours (3–6 h)

This approach allows for downstream functionalization, expanding the compound's utility in drug discovery and materials science.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| CuAAC (Azide-Alkyne Cycloaddition) | CuSO₄/Na ascorbate, DMF/H₂O, RT to 100 °C | 90–95 | High regioselectivity, mild conditions | Requires azide and alkyne precursors |

| Alkylation of Triazole | Chloromethyl halide, Na₂CO₃ or K₂CO₃, DMF, reflux | 80–90 | Simple, direct alkylation | Base sensitivity, side reactions possible |

| Oxidative Cycloaddition (N-tosylhydrazones) | I₂/TBPB catalyst, aniline, mild conditions | Moderate | Metal-free, innovative approach | Less common, more complex setup |

| Azidomethyl Substitution | NaN₃, DMF, elevated temperature | High | Versatile intermediate for further modification | Requires handling azides |

Research Findings and Notes

- The CuAAC method remains the gold standard for synthesizing 1,4-disubstituted 1,2,3-triazoles with chloromethyl substitution due to its efficiency and selectivity.

- Alkylation methods are useful when starting from preformed triazole cores but require careful base selection to avoid decomposition.

- Spectroscopic confirmation via ¹H NMR, ¹³C NMR, HRMS, and HPLC is critical to verify product identity and purity, especially to confirm the position of the chloromethyl group and the 2-methoxyphenyl substituent.

- Recent advances in metal-free oxidative cycloaddition offer greener alternatives but are less established for this specific compound.

- Functionalization of the chloromethyl group expands the compound's utility for drug discovery applications, enabling conjugation to other bioactive molecules.

Q & A

Q. What are the standard synthetic routes for preparing 5-(chloromethyl)-1-(2-methoxyphenyl)-1H-1,2,3-triazole?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging terminal alkynes and azides. Key steps include:

- Azide preparation : Substituted benzyl chlorides (e.g., 3-chloro-4-(4-chloro-2-methoxyphenoxy)benzyl chloride) are reacted with sodium azide to generate organic azides.

- Cycloaddition : The azide reacts with a terminal alkyne (e.g., 1-ethynyl-2-methoxybenzene) under Cu(I) catalysis (e.g., CuSO₄/sodium ascorbate) in THF/H₂O (1:1) at 50°C for 16 hours .

- Purification : Gradient elution chromatography (e.g., CH₂Cl₂:MeOH 5:1 to 4:1) and HPLC are used to isolate the product (yields: 60–76%) .

Q. How is the structure and purity of this triazole confirmed experimentally?

Analytical methods include:

- NMR spectroscopy : and NMR verify regioselectivity (1,4-substitution) and substituent positions .

- HRMS : Validates molecular weight within ±2 ppm accuracy .

- HPLC : Confirms purity (>95%) using reverse-phase columns (e.g., C18) with UV detection .

Advanced Research Questions

Q. How does the chloromethyl substituent influence electronic properties and reactivity?

The electron-withdrawing chloromethyl group increases electrophilicity at the triazole core, enhancing its reactivity in nucleophilic substitutions (e.g., SN2 with amines or thiols). Computational studies (e.g., DFT) can quantify its effect on frontier molecular orbitals (HOMO/LUMO) and absolute hardness (η), correlating with experimental reactivity trends .

Q. What strategies resolve contradictions in regioselectivity during triazole synthesis?

Discrepancies in 1,4- vs. 1,5-regioisomer formation arise from:

- Catalyst choice : Cu(I) ensures 1,4-selectivity, while Ru(II) catalysts (e.g., Cp*RuCl(PPh₃)₂) favor 1,5-isomers .

- Substituent effects : Electron-donating groups (e.g., methoxy) on the alkyne stabilize transition states for 1,4-addition.

- Validation : Use NMR to distinguish isomers via diagnostic proton shifts (e.g., triazole C–H at δ 7.5–8.5 ppm for 1,4-isomers) .

Q. How are bioactivity assays designed to evaluate this compound’s pharmacological potential?

- Target selection : Prioritize enzymes with triazole-binding motifs (e.g., carbonic anhydrases, HIV-1 Vif) .

- In vitro assays : Measure IC₅₀ values using fluorescence-based inhibition assays (e.g., Enoyl-ACP reductase inhibition for antimicrobial activity) .

- Structural analogs : Compare activity with derivatives (e.g., pyrazole-triazole hybrids) to establish structure-activity relationships (SAR) .

Q. What methodological challenges arise in scaling up the synthesis of this compound?

Key issues include:

- Purification bottlenecks : Gradient chromatography is inefficient at scale; switch to flash chromatography or crystallization .

- Azide safety : Use flow chemistry to minimize handling hazardous intermediates .

- Yield optimization : Adjust stoichiometry (e.g., alkyne:azide ratio 1:2) and solvent polarity (e.g., DMF for higher temperatures) .

Data Analysis and Interpretation

Q. How are conflicting spectroscopic data reconciled during characterization?

- NMR ambiguity : Overlapping signals (e.g., aromatic protons) are resolved via 2D techniques (COSY, HSQC) .

- HRMS anomalies : Isotopic patterns (e.g., ) must align with theoretical distributions; deviations suggest impurities .

Q. What computational tools predict the electronic effects of substituents on this triazole?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.